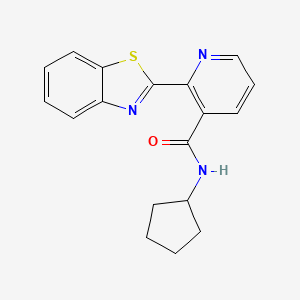

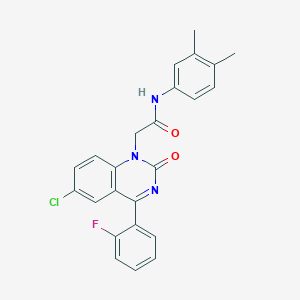

![molecular formula C22H20N6O3S B2574874 4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide CAS No. 872995-24-9](/img/structure/B2574874.png)

4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds often involves the use of heterocyclic compounds, specifically triazole compounds . Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain, are readily capable of binding in the biological system with a variety of enzymes and receptors . This makes them versatile for various biological activities .Molecular Structure Analysis

The molecular structure of this compound includes a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . This triazole nucleus is present as a central structural component in a number of drug classes .Scientific Research Applications

Antioxidant and Biochemical Reactivity

Research on the reactivity of 1,2,4-triazole derivatives, closely related to the compound of interest, has shown significant indicators of antioxidant and antiradical activity. These compounds have a positive impact on the overall condition and biochemical processes in patients who received high doses of radiation. Similar to biogenic amino acids like cysteine, 1,2,4-triazoles with an open thiogroup exhibit high reactivity, suggesting potential applications in radiation protection and biochemical research due to their antioxidant properties (Kaplaushenko, 2019).

Versatile Applications in Medicine and Industry

1,2,4-Triazole derivatives have been extensively studied for their physico-chemical properties and applications not only in the pharmaceutical field but also in engineering, metallurgy, and agriculture. These compounds are utilized in the development of optical materials, photosensitizers, coloring agents, antioxidants, and as additives for fuels and oils, highlighting their broad utility across various scientific and industrial fields (Parchenko, 2019).

Antibacterial Activity

The synthesis and study of 1,2,4-triazole derivatives have also uncovered their potential in combating bacterial infections. Specifically, certain 1,2,4-triazole-containing hybrids have demonstrated promising antibacterial activity against Staphylococcus aureus, suggesting the role of these compounds in the development of new antimicrobial agents. This is especially critical in the context of rising antibiotic resistance, where novel molecules with antibacterial efficacy are urgently needed (Li & Zhang, 2021).

Environmental Impact and Degradation

Another dimension of research pertains to the environmental fate and degradation of related compounds, such as parabens, which share some structural similarities with the compound of interest. Studies on parabens have led to a better understanding of their biodegradability, persistence, and the formation of by-products in aquatic environments, providing a foundation for assessing the environmental impact of various benzamide derivatives (Haman et al., 2015).

Mechanism of Action

Target of action

Triazole compounds, which contain two carbon and three nitrogen atoms in a five-membered ring, are known to bind readily in the biological system with a variety of enzymes and receptors . Benzamides, on the other hand, are a class of compounds known to interact with various biological targets, including histone deacetylases and certain receptors.

Mode of action

The mode of action of triazoles and benzamides can vary widely depending on the specific compound and its targets. For example, some triazoles inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, a key component of fungal cell membranes .

properties

IUPAC Name |

4-methyl-N-[2-[6-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O3S/c1-15-2-6-17(7-3-15)22(29)23-13-12-20-25-24-19-10-11-21(26-27(19)20)32-14-16-4-8-18(9-5-16)28(30)31/h2-11H,12-14H2,1H3,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSCBZMZPCGFCBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

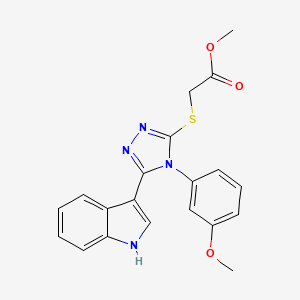

![Ethyl 7-(3-phenoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2574793.png)

![2-methyl-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2574794.png)

![3-(4-methoxyphenoxy)-9-(pyridin-2-ylmethyl)-2-(trifluoromethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2574795.png)

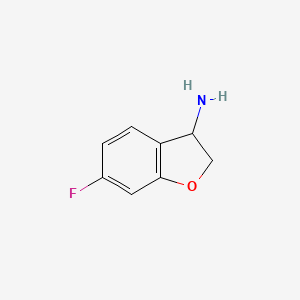

![3,4-Dihydro-1H-pyrano[3,4-C]pyridine hcl](/img/structure/B2574796.png)

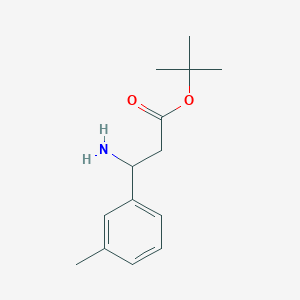

![Ethyl 2-methyl-5-oxo-6-[2-[3-(trifluoromethyl)benzoyl]oxyethyl]-1,6-naphthyridine-3-carboxylate](/img/structure/B2574808.png)

![N-isopropyl-2-(4-oxo-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2574810.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-1-naphthamide](/img/structure/B2574813.png)